

Toxicological Profile of 2-(Trifluoromethyl)isonicotinic Acid: A Review of Available Data

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)isonicotinic acid

Cat. No.: B158358

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Disclaimer: This document summarizes the currently available toxicological information for **2-(Trifluoromethyl)isonicotinic acid**. A comprehensive toxicological assessment of this compound is limited by the scarcity of publicly available in-depth studies. The information provided herein is intended for research and informational purposes only and should not be considered a complete safety evaluation.

Introduction

2-(Trifluoromethyl)isonicotinic acid, also known as 2-(Trifluoromethyl)-4-pyridinecarboxylic acid, is a chemical compound with potential applications in various fields, including agrochemicals and pharmaceuticals.[1] The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and potency.[2][3] However, this structural modification also necessitates a thorough evaluation of its toxicological profile. This technical guide provides a summary of the existing, albeit limited, toxicological data for **2-(Trifluoromethyl)isonicotinic acid** and outlines the necessary experimental data for a comprehensive risk assessment.

Hazard Identification

Based on available Safety Data Sheets (SDS), **2-(Trifluoromethyl)isonicotinic acid** is classified as causing skin and eye irritation.[4]

Hazard Statement Codes:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]

For the structurally related isomer, 2-(Trifluoromethyl)pyridine-3-carboxylic acid, a more severe hazard classification of "Toxic if swallowed" (H301) has been reported, suggesting that the position of the trifluoromethyl group on the pyridine ring may influence the acute oral toxicity.[5]

Toxicological Data Summary

A comprehensive literature search reveals a significant lack of quantitative toxicological data for **2-(Trifluoromethyl)isonicotinic acid**. The following table summarizes the available information and highlights the data gaps.

Toxicological Endpoint	Data for 2-(Trifluoromethyl)isonicotinic acid	Data for Structurally Related Compounds
Acute Oral Toxicity	Data not available	2-(Trifluoromethyl)pyridine-3-carboxylic acid: Acute Tox. 3 (Oral)
Acute Dermal Toxicity	Data not available	4-(Trifluoromethyl)pyridine-2-carboxylic acid: Harmful in contact with skin[6]
Acute Inhalation Toxicity	Data not available	4-(Trifluoromethyl)pyridine-2-carboxylic acid: Harmful if inhaled[6]
Skin Irritation/Corrosion	Causes skin irritation[4]	2-(Trifluoromethyl)pyridine-3-carboxylic acid: Causes skin irritation[5]
Eye Irritation/Damage	Causes serious eye irritation[4]	2-(Trifluoromethyl)pyridine-3-carboxylic acid: Causes serious eye irritation[5]
Respiratory Irritation	May cause respiratory irritation (inferred from general pyridine derivative properties)	2-(Trifluoromethyl)pyridine-3-carboxylic acid: May cause respiratory irritation[5]
Genotoxicity/Mutagenicity	Data not available	Data not available
Carcinogenicity	Data not available	Data not available
Reproductive & Developmental Toxicity	Data not available	Data not available
Specific Target Organ Toxicity (STOT)	Data not available	Data not available
Toxicokinetics (ADME)	Data not available	Data not available

Experimental Protocols: A Framework for Future Studies

To address the existing data gaps, a comprehensive toxicological evaluation of **2-(Trifluoromethyl)isonicotinic acid** would require a suite of in vitro and in vivo studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing

- Protocol: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
- Methodology: A single, high dose of the test substance is administered orally to a small number of animals. Observations for mortality and clinical signs of toxicity are made over a 14-day period. This method allows for the determination of a range for the lethal dose (LD50).^[7]

Genotoxicity Assays

- Bacterial Reverse Mutation Test (Ames Test):
 - Protocol: OECD Test Guideline 471.
 - Methodology: Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test substance with and without metabolic activation (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, suggesting that the substance can induce point mutations.
- In Vitro Mammalian Cell Micronucleus Test:
 - Protocol: OECD Test Guideline 487.
 - Methodology: Cultured mammalian cells are exposed to the test substance. The cells are then analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.

Repeated Dose Toxicity Studies

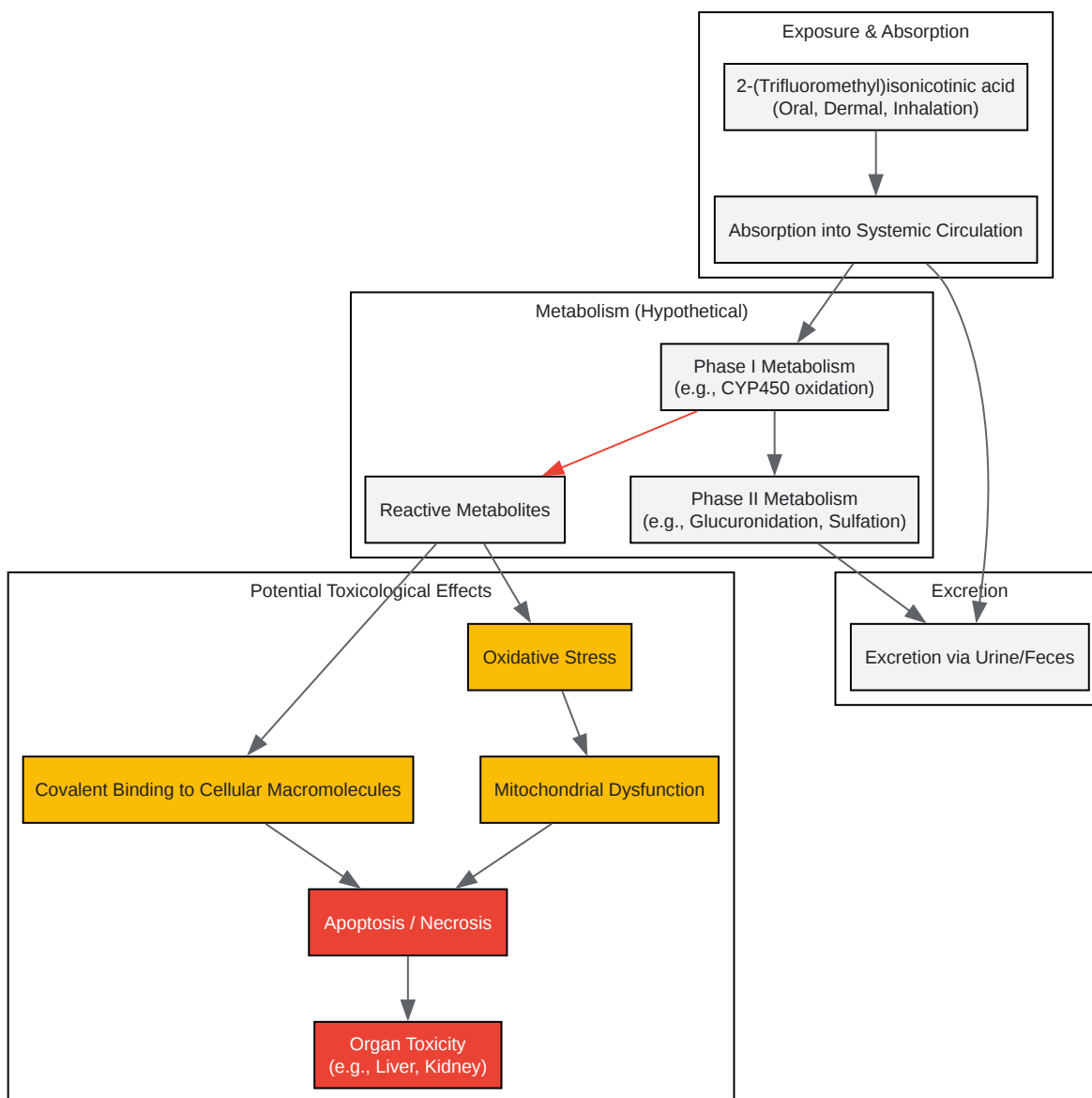
- Protocol: OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents).
- Methodology: The test substance is administered orally to rodents daily for 28 days. Key parameters monitored include clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology of major organs. This study provides information on the potential target organs of toxicity and a no-observed-adverse-effect level (NOAEL).^[7]

Developmental and Reproductive Toxicity (DART) Screening

- Protocol: OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test).
- Methodology: The test substance is administered to male and female rodents before, during, and after mating. The study assesses effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.^{[8][9][10][11]}

Potential Toxicological Pathways and Mechanisms: A Hypothetical Framework

In the absence of specific mechanistic data for **2-(Trifluoromethyl)isonicotinic acid**, we can propose a hypothetical workflow for investigating its potential toxicological pathways. This workflow is based on general principles of toxicology and the known effects of related compounds.



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Figure 1. A hypothetical workflow for investigating the toxicokinetics and toxicodynamics of **2-(Trifluoromethyl)isonicotinic acid**.

Conclusion and Future Directions

The currently available data on the toxicology of **2-(Trifluoromethyl)isonicotinic acid** is insufficient for a comprehensive safety assessment. While basic hazard classifications indicate the potential for skin and eye irritation, critical information regarding acute toxicity, genotoxicity, repeated dose toxicity, and reproductive toxicity is lacking.

To ensure the safe development and use of this compound, a systematic toxicological evaluation following established international guidelines is imperative. The experimental framework outlined in this document provides a roadmap for generating the necessary data. Furthermore, research into the metabolic pathways and potential mechanisms of toxicity will be crucial for a complete understanding of its biological effects. For professionals in drug development and chemical safety, it is recommended to commission these studies to fill the critical data gaps before proceeding with further development or large-scale use of **2-(Trifluoromethyl)isonicotinic acid**.

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References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Trifluoromethyl)isonicotinic Acid | 131747-41-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C₇H₄F₃NO₂ | CID 2777547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)pyridine-2-carboxylic acid | C₇H₄F₃NO₂ | CID 12025164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vivo toxicity evaluation of a standardized extract of Syzygium aqueum leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 9. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 10. premier-research.com [premier-research.com]
- 11. iitri.org [iitri.org]
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